Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-
Overview
Description
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- is a complex organic compound that belongs to the class of amino acids It is characterized by the presence of a glycine backbone with additional functional groups, including a carboxymethyl group and a 2-(methylthio)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Glycine Backbone: Glycine can be synthesized through the Strecker synthesis, which involves the reaction of formaldehyde, ammonia, and hydrogen cyanide to form aminonitrile, followed by hydrolysis to yield glycine.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced through the reaction of glycine with chloroacetic acid under basic conditions, resulting in the formation of N-(carboxymethyl)glycine.
Addition of the 2-(Methylthio)ethyl Group: The final step involves the alkylation of N-(carboxymethyl)glycine with 2-(methylthio)ethyl chloride in the presence of a base such as sodium hydroxide to yield Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-.
Industrial Production Methods
Industrial production of Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors, efficient separation techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the sulfoxide group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-(methylthio)ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. Additionally, its antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid, lacking the additional functional groups present in Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-.
N-(Carboxymethyl)glycine: Contains the carboxymethyl group but lacks the 2-(methylthio)ethyl group.
N-(2-Methylthioethyl)glycine: Contains the 2-(methylthio)ethyl group but lacks the carboxymethyl group.
Uniqueness
Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]- is unique due to the presence of both the carboxymethyl and 2-(methylthio)ethyl groups, which confer distinct chemical properties and potential applications. This combination of functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[carboxymethyl(2-methylsulfanylethyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-13-3-2-8(4-6(9)10)5-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMMMODIQXXFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633859 | |
Record name | 2,2'-{[2-(Methylsulfanyl)ethyl]azanediyl}diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104614-53-1 | |
Record name | 2,2'-{[2-(Methylsulfanyl)ethyl]azanediyl}diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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